4-chloro-5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
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Overview
Description
4-chloro-5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a complex organic compound that features multiple heterocyclic rings, including imidazole, benzimidazole, and pyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine ring, followed by the introduction of the benzimidazole and imidazole moieties through nucleophilic substitution and condensation reactions. Common reagents used in these steps include chlorinating agents, amines, and various catalysts to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-chloro-5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(1H-benzimidazol-2-yl)pyridazin-3(2H)-one: Lacks the methyl group on the benzimidazole ring.
4-chloro-5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyrimidin-3(2H)-one: Contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness
The uniqueness of 4-chloro-5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18ClN7O |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
4-chloro-5-(3-imidazol-1-ylpropylamino)-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C18H18ClN7O/c1-24-15-6-3-2-5-13(15)23-18(24)26-17(27)16(19)14(11-22-26)21-7-4-9-25-10-8-20-12-25/h2-3,5-6,8,10-12,21H,4,7,9H2,1H3 |
InChI Key |
JQAYYBCEQCKYBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)NCCCN4C=CN=C4)Cl |
Origin of Product |
United States |
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